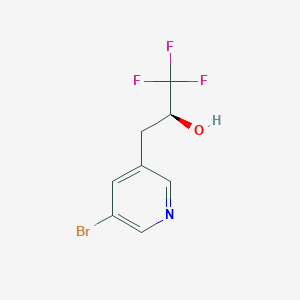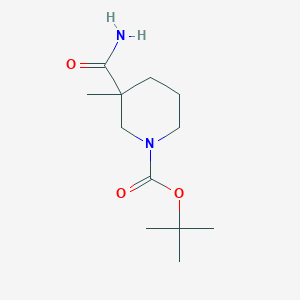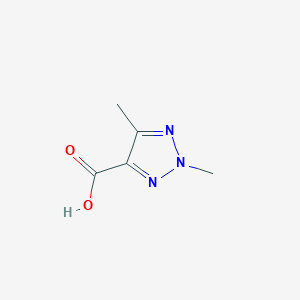
dimethyl-2H-1,2,3-triazole-4-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields . The general procedure involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst under mild conditions .
Industrial Production Methods
In an industrial setting, the production of dimethyl-2H-1,2,3-triazole-4-carboxylic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields . The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been shown to be effective for the large-scale synthesis of triazoles .
化学反应分析
Types of Reactions
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring into other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .
科学研究应用
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism by which dimethyl-2H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its ability to bind to specific enzymes and receptors in biological systems. The triazole ring can form strong interactions with metal ions and hydrogen bonds with amino acid residues in enzyme active sites . This binding can inhibit the activity of enzymes such as carbonic anhydrase, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar chemical properties but different biological activities.
Tetrazole: A five-membered ring with four nitrogen atoms, used in similar applications but with distinct reactivity.
Imidazole: A five-membered ring with two nitrogen atoms, widely used in medicinal chemistry.
Uniqueness
Dimethyl-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C5H7N3O2 |
|---|---|
分子量 |
141.13 g/mol |
IUPAC 名称 |
2,5-dimethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O2/c1-3-4(5(9)10)7-8(2)6-3/h1-2H3,(H,9,10) |
InChI 键 |
FPZBNMRECIBCLN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(N=C1C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


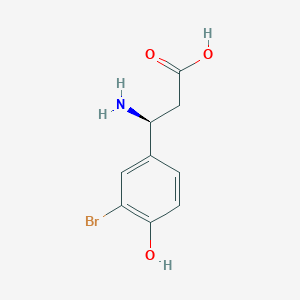
![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
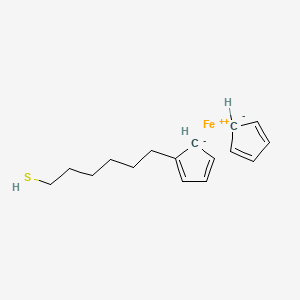
![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)

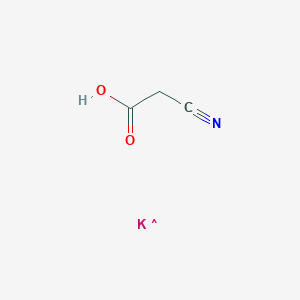
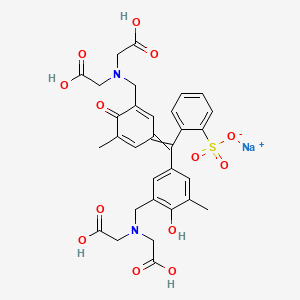
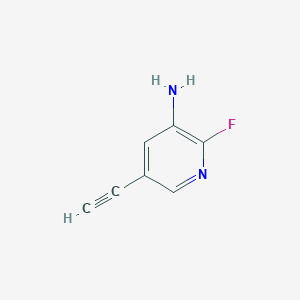
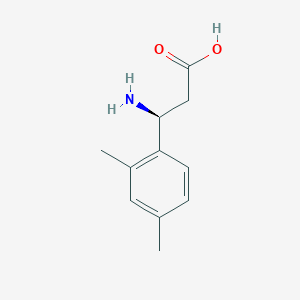
![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)
